1,2-Dichloro-4-(isocyanomethyl)benzene
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Overview
Description
1,2-Dichloro-4-(isocyanomethyl)benzene is an organic compound characterized by the presence of two chlorine atoms and an isocyanomethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4-(isocyanomethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 4-(isocyanomethyl)benzene. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions to ensure selective chlorination at the desired positions on the benzene ring.
Another method involves the reaction of 1,2-dichlorobenzene with formaldehyde and hydrogen cyanide (HCN) in the presence of a base, such as sodium hydroxide (NaOH), to introduce the isocyanomethyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(isocyanomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isocyanomethyl group can be oxidized to form corresponding isocyanates or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or modify the isocyanomethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include isocyanates and other oxidized forms of the isocyanomethyl group.
Reduction: Products include dechlorinated benzene derivatives and modified isocyanomethyl groups.
Scientific Research Applications
1,2-Dichloro-4-(isocyanomethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-(isocyanomethyl)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction processes. In biological systems, its mechanism involves interactions with molecular targets such as enzymes or receptors, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: Lacks the isocyanomethyl group, making it less reactive in certain chemical reactions.
4-(Isocyanomethyl)benzene:
1,4-Dichloro-2-(isocyanomethyl)benzene: Similar structure but with different chlorine atom positions, leading to different chemical properties and reactivity.
Uniqueness
1,2-Dichloro-4-(isocyanomethyl)benzene is unique due to the combination of chlorine atoms and an isocyanomethyl group on the benzene ring
Properties
IUPAC Name |
1,2-dichloro-4-(isocyanomethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYVLWDYEJFVHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374153 |
Source
|
Record name | 1,2-dichloro-4-(isocyanomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-36-0 |
Source
|
Record name | 1,2-dichloro-4-(isocyanomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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